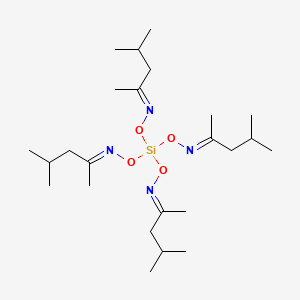
519 protein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound known as “519 protein” is a zinc finger protein, specifically referred to as Zinc Finger Protein 519. Zinc finger proteins are a family of proteins characterized by the presence of zinc finger domains, which are small protein structural motifs that can bind to DNA, RNA, proteins, or other molecules. Zinc Finger Protein 519 is involved in transcriptional regulation and is predicted to enable DNA-binding transcription factor activity, RNA polymerase II-specific activity, and chromatin binding activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Zinc Finger Protein 519 typically involves recombinant DNA technology. The gene encoding Zinc Finger Protein 519 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the protein, which is then purified using techniques such as affinity chromatography, ion exchange chromatography, and size exclusion chromatography .
Industrial Production Methods
Industrial production of Zinc Finger Protein 519 follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc Finger Protein 519 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. This can lead to the formation of disulfide bonds between cysteine residues, stabilizing the protein structure.
Reduction: Involves the removal of oxygen or the addition of hydrogen. This can break disulfide bonds, leading to changes in protein conformation.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen, and other reactive oxygen species.
Reducing agents: Dithiothreitol, beta-mercaptoethanol, and glutathione.
Substitution reagents: Kinases for phosphorylation, acetyltransferases for acetylation, and ubiquitin ligases for ubiquitination.
Major Products Formed
The major products formed from these reactions include modified versions of Zinc Finger Protein 519 with altered functional properties. For example, phosphorylation can activate or deactivate the protein’s DNA-binding activity, while ubiquitination can target the protein for degradation .
Applications De Recherche Scientifique
Zinc Finger Protein 519 has a wide range of scientific research applications, including:
Chemistry: Used as a model protein to study the structure and function of zinc finger domains and their interactions with DNA and other molecules.
Biology: Investigated for its role in transcriptional regulation, cell differentiation, and development.
Medicine: Explored as a potential therapeutic target for diseases such as cancer, where dysregulation of transcription factors is a common feature.
Mécanisme D'action
Zinc Finger Protein 519 exerts its effects through its ability to bind to specific DNA sequences and regulate the transcription of target genes. The zinc finger domains facilitate this binding by coordinating zinc ions, which stabilize the protein structure and enable precise interactions with DNA. The protein can recruit other transcriptional regulators, such as coactivators and corepressors, to modulate gene expression. This regulation is crucial for various cellular processes, including cell growth, differentiation, and response to environmental stimuli .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Finger Protein 85: Shares structural similarities with Zinc Finger Protein 519 and is involved in transcriptional regulation.
Zinc Finger Protein HPF4: Another zinc finger protein with similar DNA-binding properties and regulatory functions.
Uniqueness
Zinc Finger Protein 519 is unique in its specific DNA-binding sequence and the particular genes it regulates. Its expression pattern and functional roles in different tissues and developmental stages also distinguish it from other zinc finger proteins. Additionally, the specific post-translational modifications and interactions with other cellular proteins contribute to its unique regulatory functions .
Propriétés
Numéro CAS |
147388-14-5 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
0 |
Synonymes |
519 protein |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175092.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B1175093.png)

